Pitolisant

Catalog No.
S635256
CAS No.
362665-56-3
M.F
C17H26ClNO
M. Wt
295.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pitolisant

CAS Number

362665-56-3

Product Name

Pitolisant

IUPAC Name

1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

InChI

InChI=1S/C17H26ClNO/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19/h7-10H,1-6,11-15H2

InChI Key

NNACHAUCXXVJSP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl

Synonyms

1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine, BF2.649, pitolisant, tiprolisant, Wakix

Canonical SMILES

C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl

Approved Use and Mechanism of Action:

Pitolisant is a medication approved by the US Food and Drug Administration (FDA) in 2019 for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness (EDS) and cataplexy (sudden muscle weakness triggered by emotions). It works by blocking histamine H3 receptors in the brain, which are involved in inhibiting the release of other neurotransmitters like histamine and norepinephrine. This increased release promotes wakefulness and alertness [, ].

Research on Efficacy in Narcolepsy:

Numerous clinical trials have shown the efficacy of pitolisant in improving symptoms of narcolepsy. Studies have demonstrated its effectiveness in reducing EDS, improving sleep quality, and decreasing the frequency of cataplexy attacks compared to placebo [, , ]. Additionally, research suggests that pitolisant may be beneficial for treating other narcolepsy symptoms like hallucinations and sleep paralysis [].

Safety and Long-Term Use:

While generally well-tolerated, some studies have reported side effects associated with pitolisant, such as headaches, dizziness, and insomnia []. Long-term safety data is still accumulating, however, one study found that pitolisant's effectiveness and safety profile remain consistent over extended use (up to 1 year) in patients with narcolepsy [].

Exploring Potential for Other Conditions:

Given its mechanism of action and promising results in narcolepsy, researchers are exploring the potential application of pitolisant for treating other conditions characterized by excessive sleepiness or cognitive decline. These areas of investigation include Alzheimer's disease, Parkinson's disease, and major depressive disorder with a focus on understanding its effectiveness and safety in these contexts [].

XLogP3

4.3

UNII

4BC83L4PIY

Other CAS

362665-56-3

Wikipedia

Pitolisant

Biological Half Life

Pitolisant has a plasma half-life of 10-12 hours. After administration of a single dose of 35.6 mg, the median half-life of pitolisant was approximately 20 hours.

Use Classification

Human drugs -> Orphan -> Wakix -> EMA Drug Category
Other nervous system drugs -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human drugs -> Ozawade -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Calik MW: Update on the treatment of narcolepsy: clinical efficacy of pitolisant. Nat Sci Sleep. 2017 Apr 26;9:127-133. doi: 10.2147/NSS.S103462. eCollection 2017. [PMID:28490912]
Inocente C, Arnulf I, Bastuji H, Thibault-Stoll A, Raoux A, Reimao R, Lin JS, Franco P: Pitolisant, an inverse agonist of the histamine H3 receptor: an alternative stimulant for narcolepsy-cataplexy in teenagers with refractory sleepiness. Clin Neuropharmacol. 2012 Mar-Apr;35(2):55-60. doi: 10.1097/WNF.0b013e318246879d. [PMID:22356925]
Dauvilliers Y, Bassetti C, Lammers GJ, Arnulf I, Mayer G, Rodenbeck A, Lehert P, Ding CL, Lecomte JM, Schwartz JC: Pitolisant versus placebo or modafinil in patients with narcolepsy: a double-blind, randomised trial. Lancet Neurol. 2013 Nov;12(11):1068-75. doi: 10.1016/S1474-4422(13)70225-4. Epub 2013 Oct 7. [PMID:24107292]
Schwartz JC: The histamine H3 receptor: from discovery to clinical trials with pitolisant. Br J Pharmacol. 2011 Jun;163(4):713-21. doi: 10.1111/j.1476-5381.2011.01286.x. [PMID:21615387]
Romigi A, Vitrani G, Lo Giudice T, Centonze D, Franco V: Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy. Drug Des Devel Ther. 2018 Aug 30;12:2665-2675. doi: 10.2147/DDDT.S101145. eCollection 2018. [PMID:30214155]
Kotanska M, Kuder KJ, Szczepanska K, Sapa J, Kiec-Kononowicz K: The histamine H3 receptor inverse agonist pitolisant reduces body weight in obese mice. Naunyn Schmiedebergs Arch Pharmacol. 2018 Aug;391(8):875-881. doi: 10.1007/s00210-018-1516-2. Epub 2018 May 25. [PMID:29802412]
Ligneau X, Shah RR, Berrebi-Bertrand I, Mirams GR, Robert P, Landais L, Maison-Blanche P, Faivre JF, Lecomte JM, Schwartz JC: Nonclinical cardiovascular safety of pitolisant: comparing International Conference on Harmonization S7B and Comprehensive in vitro Pro-arrhythmia Assay initiative studies. Br J Pharmacol. 2017 Dec;174(23):4449-4463. doi: 10.1111/bph.14047. Epub 2017 Oct 19. [PMID:28941245]
Wakix, INN-Pitolisant - European Medicines Agency - Europa EU
Wakix, INN-pitolisant - European Medicines Agency - Europa EU: Assessment report
WAKIX® (pitolisant) tablets, for oral use - FDA Label
Harmony Biosciences: Wakix (pitolisant) Safety data sheet
FDA Center for Drug Evaluation and Research: Pitolisant Non-clinical Review(s)

Explore Compound Types